[2-Ethoxy-4-(morpholine-4-carbothioyl)phenyl] 4-fluorobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-Ethoxy-4-(morpholine-4-carbothioyl)phenyl] 4-fluorobenzoate is a complex organic compound that features a combination of ethoxy, morpholine, carbothioyl, and fluorobenzoate groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-Ethoxy-4-(morpholine-4-carbothioyl)phenyl] 4-fluorobenzoate typically involves multiple steps, starting with the preparation of the core phenyl and benzoate structures. The ethoxy group is introduced through an etherification reaction, while the morpholine-4-carbothioyl group is added via a nucleophilic substitution reaction. The final step involves the coupling of the phenyl and benzoate structures under controlled conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and continuous flow systems to ensure consistent production. Quality control measures, such as high-performance liquid chromatography (HPLC), would be employed to monitor the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
[2-Ethoxy-4-(morpholine-4-carbothioyl)phenyl] 4-fluorobenzoate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the ethoxy and morpholine groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
Chemistry
In chemistry, [2-Ethoxy-4-(morpholine-4-carbothioyl)phenyl] 4-fluorobenzoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds .
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and cellular processes. Its morpholine group is particularly useful for targeting specific biological pathways .
Medicine
Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of diseases such as cancer and neurological disorders .
Industry
In industrial applications, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties .
Mechanism of Action
The mechanism of action of [2-Ethoxy-4-(morpholine-4-carbothioyl)phenyl] 4-fluorobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The morpholine group can form hydrogen bonds with target molecules, while the fluorobenzoate group can enhance the compound’s binding affinity. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
[2-Ethoxy-4-(morpholine-4-carbothioyl)phenyl] benzoate: Lacks the fluorine atom, which may affect its binding affinity and biological activity.
[2-Ethoxy-4-(morpholine-4-carbothioyl)phenyl] 4-chlorobenzoate: Contains a chlorine atom instead of fluorine, which can alter its chemical reactivity and biological properties.
Uniqueness
The presence of the fluorine atom in [2-Ethoxy-4-(morpholine-4-carbothioyl)phenyl] 4-fluorobenzoate enhances its binding affinity and stability compared to similar compounds. This makes it a more potent and versatile compound for various applications .
Properties
IUPAC Name |
[2-ethoxy-4-(morpholine-4-carbothioyl)phenyl] 4-fluorobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FNO4S/c1-2-25-18-13-15(19(27)22-9-11-24-12-10-22)5-8-17(18)26-20(23)14-3-6-16(21)7-4-14/h3-8,13H,2,9-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXPSEUCTHUTLLK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C(=S)N2CCOCC2)OC(=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.